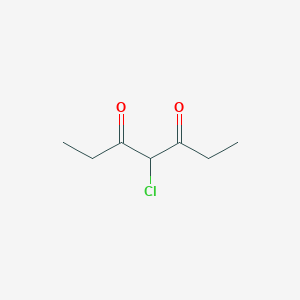

4-Chloroheptane-3,5-dione

Description

4-Chloroheptane-3,5-dione, identified by its CAS number 13054-81-4, is a halogenated β-diketone that has garnered attention in specialized areas of chemical research. chemsrc.comnih.govepa.gov Its molecular formula is C7H11ClO2, and it has a molecular weight of 162.61 g/mol . chemicalbook.comguidechem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C7H11ClO2 | chemsrc.comchemicalbook.comguidechem.com | |

| Molecular Weight | 162.614 | g/mol | chemsrc.comchemicalbook.com |

| Boiling Point | ~201 - 206.1 | °C | chemicalbook.comepa.gov |

| Melting Point | ~11.7 | °C | epa.gov |

| Density | ~1.083 | g/cm³ | chemicalbook.comepa.gov |

| Flash Point | ~78.9 | °C | epa.gov |

| pKa (Predicted) | ~6.55 | chemicalbook.com |

Beta-diketones are organic compounds characterized by the presence of two ketone functional groups separated by a single carbon atom. This arrangement confers upon them a range of important chemical properties, including the ability to exist in tautomeric equilibrium between the diketo and enol forms. The enol form, in particular, is associated with antioxidant capabilities and is a key feature in many biologically active compounds. mdpi.com

The introduction of a halogen atom, such as chlorine, into the β-diketone structure, as seen in this compound, creates a class of compounds known as halogenated β-diketones. The presence of the halogen atom can significantly influence the molecule's reactivity, stability, and pharmacokinetic properties. mdpi.com Specifically, the chlorine atom at the α-position (the carbon between the two carbonyl groups) enhances the electrophilicity of this carbon, making it a prime target for nucleophilic substitution reactions. This heightened reactivity is a cornerstone of its utility in organic synthesis.

Furthermore, the diketone moiety allows for chelation, the formation of coordination complexes with metal ions. This property is of high interest in the development of functional materials and metal-based pharmaceutical compounds. acs.orgresearchgate.net

The study of α-halo ketones, a broader class to which this compound belongs, has a long history in organic chemistry. wikipedia.org These compounds are recognized as valuable alkylating agents and versatile precursors for the synthesis of a wide array of other molecules, including various heterocycles like thiazoles and pyrroles. wikipedia.org

Early research, dating back to at least the 1970s, focused on the mechanisms of ketone halogenation, exploring the factors that influence the degree of substitution and the formation of byproducts. acs.orgacs.org The development of more selective and efficient halogenating agents, such as N-halosuccinimides (NCS, NBS, NIS), has been a significant area of advancement. tandfonline.com These reagents, often used under mild, catalyst-free conditions, allow for more controlled α-monohalogenation of carbonyl compounds. tandfonline.com

More recent research has delved into achieving regioselective halogenation, particularly at the γ-position of β-diketones, by employing their BF2 complexes. acs.orgacs.org This method allows for the synthesis of mono-, di-, and trihalogenated compounds by reacting the complex with N-halosuccinimide in the presence of a catalyst. acs.org

In contemporary chemical research, this compound is being explored for its role as a key intermediate in the synthesis of complex molecules. One notable application is in the preparation of lersivirine (B1674767), a pharmaceutical compound. google.comgoogle.com In this process, this compound is reacted with 5-hydroxyisophthalonitrile (B1321930) in a continuous flow reactor, demonstrating its utility in modern, efficient manufacturing processes. google.com

The broader class of halogenated β-diketones continues to be a fertile ground for research. Scientists are investigating their potential in creating novel materials and as candidates for drugs with multi-target potency. mdpi.com The ability to fine-tune the electronic and steric properties of these molecules by varying the halogen substituent and the other R-groups makes them highly adaptable for various applications.

Furthermore, the study of tautomeric equilibrium in asymmetric β-diketones, and how it can be influenced by factors such as halogen bonding, is an active area of investigation. mdpi.com This research could lead to a deeper understanding of reaction mechanisms and the design of molecules with specific, desired properties. The synthesis of new derivatives, such as those of curcumin, also highlights the ongoing interest in modifying β-dicarbonyl structures to explore new pharmacological activities. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloroheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO2/c1-3-5(9)7(8)6(10)4-2/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLURORKBGUQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619265 | |

| Record name | 4-Chloroheptane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-81-4 | |

| Record name | 4-Chloroheptane-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3,5-heptandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Established and Novel Synthetic Routes to 4-Chloroheptane-3,5-dione

The primary and most established route to this compound involves the direct electrophilic halogenation of the symmetrical β-diketone, heptane-3,5-dione. This transformation hinges on the reactivity of the α-carbon (the carbon atom situated between the two carbonyl groups), which is readily functionalized via enol or enolate intermediates.

The introduction of a halogen at the α-position of β-diketones like heptane-3,5-dione can be achieved under either acidic or basic conditions, with each approach having distinct mechanistic features and outcomes. chemistrysteps.com

Under acidic conditions, the halogenation of a ketone proceeds through an enol intermediate. chemistrysteps.comlibretexts.org The reaction is catalyzed by the presence of an acid (e.g., HCl, HBr, or acetic acid), which protonates one of the carbonyl oxygens. masterorganicchemistry.comjove.com This protonation increases the acidity of the α-hydrogen, facilitating its removal by a weak base (like water or the conjugate base of the acid catalyst) to form a nucleophilic enol. libretexts.orglibretexts.org This formation of the enol is typically the slow, rate-determining step of the reaction. libretexts.org

The key steps in the acid-catalyzed chlorination of heptane-3,5-dione are:

Protonation: An acid protonates one of the carbonyl oxygens, creating a resonance-stabilized cation. jove.com

Enol Formation: A base removes the proton from the α-carbon (C4), leading to the formation of the enol tautomer. jove.comlibretexts.org

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic chlorine molecule (Cl₂). libretexts.orgjove.com

Deprotonation: The resulting protonated α-chloro ketone is deprotonated, typically by a chloride ion or water, to yield the final product, this compound, and regenerate the acid catalyst. libretexts.orglibretexts.org

A significant advantage of acid-catalyzed halogenation is its selectivity for monohalogenation. chemistrysteps.comjove.com Once the first chlorine atom is introduced, its electron-withdrawing nature decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable. jove.com This deactivation hinders the formation of a second enol intermediate at the same carbon, thus preventing or slowing down polyhalogenation. chemistrysteps.comjove.com

In the presence of a base, the halogenation mechanism involves the formation of an enolate ion. pearson.comlibretexts.org A base (e.g., hydroxide) removes the acidic α-hydrogen from heptane-3,5-dione to form a highly nucleophilic enolate. chemistrysteps.com This enolate then attacks the electrophilic halogen.

The mechanism proceeds as follows:

Enolate Formation: A base abstracts a proton from the α-carbon to form a resonance-stabilized enolate. chemistrysteps.comlibretexts.org

Nucleophilic Attack: The enolate attacks a molecule of the halogen (e.g., Cl₂), forming the α-halogenated ketone and a halide ion. chemistrysteps.com

Unlike the acid-catalyzed method, base-promoted halogenation is difficult to control at the monosubstitution stage and often leads to polyhalogenation. chemistrysteps.comlibretexts.org The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons. libretexts.orgmnstate.edu Consequently, the mono-halogenated product is more acidic and reacts faster with the base than the original diketone, leading to rapid subsequent halogenations until all α-hydrogens are replaced. mnstate.edu This makes base-promoted methods generally unsuitable for the selective synthesis of this compound.

Modern synthetic chemistry emphasizes efficiency, safety, and automation, leading to the development of multi-component reactions (MCRs) and continuous flow processes. While often used as a starting material, the formation of this compound can be integrated into these advanced synthetic workflows.

A patent for the preparation of the pharmaceutical lersivirine (B1674767) describes a continuous flow process where this compound is a key reactant. google.comgoogle.com In this setup, solutions of the reactants are pumped into a mixing chamber and then through a heated tube reactor to effect the desired transformation. google.com This approach offers significant advantages, including enhanced safety by using smaller quantities of hazardous materials at any given time, improved heat transfer, and increased throughput. google.comrsc.org The synthesis of this compound itself could be envisioned as an initial step in such a continuous system, where heptane-3,5-dione is chlorinated in an upstream reactor and the resulting product stream is fed directly into the subsequent reaction without isolation.

Halogenation Strategies for Symmetrical Beta-Diketones via Enol Intermediates

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. garph.co.uk These principles are highly relevant to halogenation reactions, which traditionally may use hazardous solvents and reagents.

The choice of solvent is a critical aspect of green chemistry. d-nb.info Halogenation reactions have often been performed in chlorinated solvents like dichloromethane (B109758) or carbon tetrachloride, which are now recognized as environmentally damaging and hazardous. d-nb.info Green chemistry encourages the replacement of these with more benign alternatives.

Table 1: Comparison of Solvents for Halogenation Reactions

| Solvent Class | Example Solvent | Green Chemistry Considerations |

|---|---|---|

| Traditional Halogenated | Dichloromethane | Toxic, suspected carcinogen, high volatility, difficult to dispose of. |

| Aprotic Polar | Acetonitrile | Less toxic than halogenated solvents, but still a significant pollutant. google.com |

| Ethers | Tetrahydrofuran (THF) | Can form explosive peroxides. sigmaaldrich.com |

| "Greener" Ethers | 2-Methyl-THF, Cyclopentyl methyl ether (CPME) | Derived from renewable resources (2-MeTHF), resist peroxide formation (CPME), lower water miscibility allows for easier recovery. sigmaaldrich.com |

| Acids | Acetic Acid | Can serve as both solvent and catalyst, but can be corrosive and requires neutralization. cdnsciencepub.com |

| Deep Eutectic Solvents (DES) | Choline chloride:Urea | Biodegradable, low cost, low volatility, can act as both solvent and catalyst. rsc.org |

| Water | Water | The ultimate green solvent; non-toxic and renewable, but solubility of organic substrates can be low. wikipedia.org |

Waste minimization can be achieved by using catalytic amounts of acid instead of stoichiometric quantities and by employing more atom-economical halogenating agents. An alternative green approach involves using hydrogen peroxide as an oxidant with an ammonium (B1175870) halide salt in a solvent like acetic acid. cdnsciencepub.com This system generates the electrophilic halogen species in situ, with water as the primary byproduct, avoiding the waste associated with reagents like N-halosuccinimides. cdnsciencepub.com Electrochemical methods, where an electric current is used to generate the halogen from inexpensive halide salts, also represent a green alternative by minimizing reagent use. rsc.org

Atom Economy and Efficiency in Synthetic Sequences

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgchembam.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound via direct chlorination of heptane-3,5-dione with sulfuryl chloride, the reaction is:

C₇H₁₂O₂ + SO₂Cl₂ → C₇H₁₁ClO₂ + SO₂ + HCl

Table 1: Theoretical Atom Economy for the Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) |

| Heptane-3,5-dione (C₇H₁₂O₂) | 128.17 | This compound (C₇H₁₁ClO₂) | 162.61 |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | Sulfur dioxide (SO₂) | 64.07 |

| Hydrogen chloride (HCl) | 36.46 |

Calculation of Atom Economy:

Atom Economy (%) = (162.61 / (128.17 + 134.97)) x 100 ≈ 61.8%

Derivatization and Diversification Strategies from this compound

The presence of both a reactive chlorine atom and two carbonyl groups makes this compound a versatile platform for chemical derivatization.

Synthesis of Chiral Derivatives

While there is no specific literature detailing the synthesis of chiral derivatives directly from this compound, the general principles of asymmetric synthesis can be applied. The prochiral nature of the molecule, with two equivalent ethyl groups flanking the diketone, presents opportunities for enantioselective reactions.

One potential strategy involves the asymmetric reduction of one of the carbonyl groups to a hydroxyl group using a chiral reducing agent, such as a borane (B79455) complex with a chiral ligand. This would create a chiral center and lead to the formation of a chiral chlorohydrin.

Another approach could involve the enantioselective functionalization at the C4 position. While the chlorine is already present, a hypothetical strategy could involve the enantioselective introduction of a different substituent at this position, potentially through a nucleophilic substitution reaction catalyzed by a chiral catalyst. However, the reactivity of the C-Cl bond in this position would need to be carefully considered.

Given the lack of specific examples, the development of methods for the synthesis of chiral derivatives from this compound remains an area for future research.

Further Functionalization at the Alpha-Position

The alpha-position (C4) of this compound, which bears the chlorine atom, is an electrophilic center. This allows for nucleophilic substitution reactions where the chlorine atom can be displaced by a variety of nucleophiles.

Table 2: Potential Nucleophilic Substitution Reactions at the Alpha-Position

| Nucleophile | Potential Product | Reaction Type |

| Amines (R-NH₂) | 4-Aminoheptane-3,5-dione derivatives | Nucleophilic Substitution |

| Alcohols (R-OH) / Alkoxides (R-O⁻) | 4-Alkoxyheptane-3,5-dione derivatives | Nucleophilic Substitution |

| Thiols (R-SH) / Thiolates (R-S⁻) | 4-(Alkylthio)heptane-3,5-dione derivatives | Nucleophilic Substitution |

| Azides (N₃⁻) | 4-Azidoheptane-3,5-dione derivatives | Nucleophilic Substitution |

| Cyanide (CN⁻) | 4-Cyanoheptane-3,5-dione derivatives | Nucleophilic Substitution |

These reactions would lead to a diverse range of functionalized β-diketones, which are valuable intermediates in organic synthesis. For instance, the introduction of an amino group could be a key step in the synthesis of heterocyclic compounds.

Furthermore, the carbonyl groups themselves can undergo a variety of reactions, such as condensation with hydrazines to form pyrazoles, or with hydroxylamine (B1172632) to form isoxazoles. These reactions, in combination with functionalization at the C4 position, significantly expand the synthetic utility of this compound.

The reactivity of the alpha-position in β-dicarbonyl compounds is a well-established area of organic chemistry, and these principles are expected to apply to this compound, making it a valuable and versatile building block for the synthesis of a wide array of complex organic molecules.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactions of 4-Chloroheptane-3,5-dione

The dual functionality of this compound allows it to participate in both electrophilic and nucleophilic reactions. The enol form of the dione (B5365651), which exists in equilibrium with the keto form, possesses a nucleophilic α-carbon. This enol can react with various electrophiles. Conversely, the carbon atom bonded to the chlorine is electrophilic and serves as a prime target for nucleophilic attack.

Nucleophilic substitution at the α-carbon of α-haloketones, such as this compound, generally proceeds via an S(_N)2 mechanism. For these reactions, less basic nucleophiles are typically employed to circumvent side reactions like the formation of α-haloenolate ions, which can lead to other products. rsc.orgrsc.orgthermofisher.com The electrophilic character of the chlorinated carbon makes it susceptible to attack by a range of nucleophiles, including amines, thiols, and azide (B81097) ions.

Tautomerism and Isomerization Dynamics within this compound Systems

A key characteristic of β-dicarbonyl compounds is the existence of a dynamic equilibrium between the keto and enol tautomers. This phenomenon is central to the reactivity and structural diversity of this compound systems.

The equilibrium between the keto and enol forms of this compound is influenced by several factors, including the solvent, temperature, and the nature of substituents. masterorganicchemistry.com Generally, the keto form is more stable in polar solvents, while the enol form is favored in nonpolar solvents due to the formation of a stable intramolecular hydrogen bond. masterorganicchemistry.comlibretexts.org The presence of electron-withdrawing groups, such as the chlorine atom in this compound, can also influence the position of the equilibrium. walisongo.ac.id

The equilibrium constant (K(_{eq})) for the keto-enol tautomerism can be determined using techniques like proton NMR spectroscopy by integrating the signals corresponding to the protons of the keto and enol forms. thermofisher.com

Table 1: Hypothetical Keto-Enol Equilibrium Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol (Hypothetical) | K({eq}) ([Enol]/[Keto]) (Hypothetical) |

| Hexane | 1.9 | 85 | 5.67 |

| Chloroform | 4.8 | 60 | 1.50 |

| Acetone | 20.7 | 30 | 0.43 |

| Water | 80.1 | 10 | 0.11 |

| Note: The data in this table is hypothetical and for illustrative purposes, based on general trends for β-dicarbonyl compounds. |

The tautomerization process can have significant stereochemical implications. The enol form of this compound is planar at the C=C double bond. If the original α-carbon was a stereocenter, its conversion to the achiral enol form would lead to racemization upon reversion to the keto form. However, in the case of this compound, the chlorinated carbon is not a stereocenter in the diketo form. The formation of the enol introduces the possibility of E/Z isomerism about the carbon-carbon double bond, which can be influenced by steric and electronic factors. The intramolecular hydrogen bond in the enol form typically favors the formation of a six-membered ring-like structure, which would lock the enol into a specific configuration. stackexchange.com

Halogen Substitution and Elimination Reactions Involving this compound

The presence of the chlorine atom on the α-carbon opens up pathways for both substitution and elimination reactions, which are fundamental transformations for this class of compounds.

Treatment of α-haloketones with a base can lead to dehydrohalogenation, an elimination reaction that results in the formation of an α,β-unsaturated ketone. In the case of this compound, this reaction would yield hept-4-ene-3,5-dione. The reaction typically proceeds via an E2 mechanism, where a base abstracts a proton from the β-carbon, leading to the concerted elimination of the chlorine atom and the formation of a double bond. The choice of base and reaction conditions can influence the yield and selectivity of the reaction. For instance, a deacylation reaction of a substituted this compound has been reported using barium hydroxide (B78521) in ethanol (B145695) to yield the corresponding α-chloro ketone. scribd.com According to Saytzeff's rule, in dehydrohalogenation reactions, the more substituted alkene is generally the major product. weebly.com

Table 2: Potential Products from Dehydrohalogenation of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Strong, non-nucleophilic base (e.g., DBU) | Hept-4-ene-3,5-dione | E2 Elimination |

| This compound | Weaker base (e.g., Pyridine) | Hept-4-ene-3,5-dione | E2 Elimination |

The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack by a variety of nucleophiles, leading to the displacement of the chloride ion. ibchem.com These reactions are valuable for introducing new functional groups into the molecule.

Reaction with Amines: Primary and secondary amines can react with this compound to form the corresponding α-amino-β-diketones. mnstate.edulibretexts.org

Reaction with Thiols: Thiols, being excellent nucleophiles, can readily displace the chloride to form α-thio-β-diketones. chemistrysteps.commasterorganicchemistry.com

Reaction with Azide: The azide ion (N(_{3})) can act as a nucleophile to produce α-azido-β-diketones. These can be subsequently reduced to α-amino-β-diketones. masterorganicchemistry.com

Table 3: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product |

| Ammonia (NH(_3)) | 4-Aminoheptane-3,5-dione |

| Ethanethiol (CH(_3)CH(_2)SH) | 4-(Ethylthio)heptane-3,5-dione |

| Sodium Azide (NaN(_3)) | 4-Azidoheptane-3,5-dione |

| Note: The products listed are based on established reactivity patterns of α-haloketones. |

Coordination Chemistry of 4 Chloroheptane 3,5 Dione

Ligand Design Principles and Chelation Properties of the 4-Chloroheptane-3,5-dione Moiety

β-Diketones are renowned for their excellent chelating properties, primarily due to the formation of a stable six-membered ring upon coordination with a metal ion through the two oxygen atoms of the enolate form. The presence of a chlorine atom at the central carbon (position 4) of the heptane-3,5-dione backbone is expected to influence its electronic properties. The electron-withdrawing nature of the chlorine atom would likely increase the acidity of the enolic proton, potentially affecting the stability and formation constants of its metal complexes. Furthermore, the steric bulk of the ethyl groups and the chlorine atom would play a role in the geometry and coordination number of the resulting metal chelates. However, specific studies detailing these ligand design principles and quantifying the chelation properties of this compound are not available in the reviewed literature.

Synthesis and Advanced Characterization of Metal Complexes with this compound

The synthesis of metal complexes with β-diketones typically involves the reaction of a metal salt with the β-diketone in the presence of a base to deprotonate the ligand. The resulting complexes are often characterized by techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Transition Metal Complexes

No specific reports on the synthesis and characterization of transition metal complexes involving this compound were identified.

Lanthanide and Actinide Complexes

There is no available literature detailing the synthesis and characterization of lanthanide or actinide complexes with this compound.

Main Group Metal Complexes

Specific research on the synthesis and characterization of main group metal complexes with this compound could not be found.

Structural Elucidation of Metal-4-Chloroheptane-3,5-dione Complexes (e.g., Single Crystal X-ray Diffraction)

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry. Despite the importance of such studies, no crystal structures of metal complexes containing the this compound ligand have been deposited in crystallographic databases or published in the scientific literature.

Electronic Structure, Bonding, and Magnetic Properties in this compound Metal Chelates

The electronic structure and magnetic properties of metal complexes are fundamentally linked to the nature of the metal-ligand bonding. For transition metal complexes, techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements provide insights into the d-orbital splitting and the number of unpaired electrons. The electronic properties of β-diketonate complexes can be tuned by modifying the substituents on the ligand. The introduction of a chlorine atom in this compound would be expected to modulate the ligand field strength and, consequently, the electronic and magnetic properties of its complexes. However, a search for experimental or theoretical studies on the electronic structure, bonding, or magnetic properties of metal chelates with this compound yielded no specific results.

Reactivity, Stability, and Ligand Exchange Processes of this compound Coordination Compounds

General principles of coordination chemistry allow for a theoretical discussion of the expected behavior of this compound complexes. However, without empirical data, this remains speculative.

Stability: The thermodynamic stability of metal complexes with β-diketone ligands is often high due to the formation of a stable six-membered chelate ring. The stability of such complexes is typically quantified by their formation constants (or stability constants). Factors influencing stability include the nature of the metal ion (charge, size), the basicity of the ligand, and steric effects. The chloro-substituent in this compound would likely impact the ligand's basicity, thereby affecting the stability constants of its metal complexes. Comparative stability data with unsubstituted heptane-3,5-dione would be necessary to quantify this electronic effect, but such data is not available in the reviewed literature.

A hypothetical data table for the stability constants of M(4-chloro-hpd)n complexes would look like this, but the values remain undetermined due to a lack of research.

| Metal Ion | Log β₁ | Log β₂ | Log β₃ | Conditions |

| Cu(II) | (Not Available) | |||

| Ni(II) | (Not Available) | |||

| Zn(II) | (Not Available) | |||

| Co(II) | (Not Available) | |||

| Table 1: Hypothetical Stability Constants for Metal Complexes of this compound. Actual data is not available in the literature. |

Ligand Exchange Processes: Ligand exchange reactions in coordination compounds can proceed through various mechanisms, primarily dissociative (D), associative (A), or interchange (I) pathways. The preferred mechanism depends on factors such as the electronic configuration and coordination geometry of the metal ion, steric hindrance at the metal center, and the nature of the entering and leaving ligands. For octahedral complexes, which are common for many transition metals, ligand exchange often occurs via a dissociative or interchange mechanism. For square planar complexes (e.g., Pt(II), Pd(II)), an associative mechanism is more common.

Studying the kinetics of ligand exchange provides insight into the lability or inertness of a complex. The rate of these reactions can be highly dependent on the electronic and steric properties of the ligands. The chloro-substituent in this compound could sterically hinder the approach of an incoming ligand or electronically influence the transition state energy, thereby affecting the rate of exchange. Quantitative kinetic data, such as rate constants and activation parameters, are required to elucidate these mechanisms but are currently absent from the scientific record for this specific compound.

A potential data table for ligand exchange rates would require experimental data that is not currently available.

| Complex | Entering Ligand | Rate Constant (k) | Mechanism |

| [M(4-chloro-hpd)n] | L | (Not Available) | (Not Determined) |

| Table 2: Illustrative Table for Ligand Exchange Data of this compound Complexes. No experimental data has been found. |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy (IR, Raman) for Conformational and Tautomeric Analysis of 4-Chloroheptane-3,5-dione

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational and tautomeric equilibria of β-dicarbonyl compounds like this compound. This compound can exist in equilibrium between its diketo form and two enol tautomers. The enol form is often stabilized by a strong intramolecular hydrogen bond, leading to a quasi-aromatic six-membered ring. rsc.orgmdpi.comresearchgate.net

In the diketo tautomer , one would expect to observe two distinct carbonyl (C=O) stretching frequencies in the IR and Raman spectra, typically in the range of 1700-1750 cm⁻¹. The presence of the electronegative chlorine atom at the α-position (C4) would likely shift these frequencies to a higher wavenumber compared to the non-halogenated analogue, heptane-3,5-dione.

In the enol tautomer , the vibrational spectrum is characterized by a broad and intense O-H stretching band at lower frequencies (typically 2500-3200 cm⁻¹), indicative of a strong intramolecular hydrogen bond. Furthermore, the C=O stretching vibration is expected to appear at a lower frequency (around 1600-1650 cm⁻¹) due to conjugation with the C=C bond of the enol form. A strong band corresponding to the C=C stretching vibration would also be present, typically in the 1540-1580 cm⁻¹ range.

The position of the keto-enol equilibrium is highly sensitive to the solvent environment. rsc.orgcdnsciencepub.com In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is generally favored, while in polar, protic solvents, the diketo form may become more prevalent. rsc.org By analyzing the relative intensities of the characteristic vibrational bands of the diketo and enol forms in different solvents, the position of the tautomeric equilibrium can be quantitatively assessed.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Tautomer | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch | Enol | 2500-3200 | Broad, Strong |

| C-H stretch (aliphatic) | Both | 2850-3000 | Medium-Strong |

| C=O stretch | Diketo | 1700-1750 | Strong |

| C=O stretch | Enol | 1600-1650 | Strong |

| C=C stretch | Enol | 1540-1580 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Dynamic Processes of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing unambiguous evidence of its tautomeric forms and insights into dynamic processes.

¹H NMR Spectroscopy: The proton NMR spectrum would clearly differentiate between the diketo and enol forms.

Diketo form: A characteristic signal for the proton at the chlorinated α-carbon (C4) would be expected. Its chemical shift would be significantly influenced by the two adjacent carbonyl groups and the chlorine atom, likely appearing in the range of 4.5-5.5 ppm. The ethyl groups would show a typical quartet and triplet pattern.

Enol form: The most diagnostic signal is that of the enolic hydroxyl proton, which, due to the strong intramolecular hydrogen bond, would be highly deshielded and appear far downfield, typically between 12 and 16 ppm. The methine proton signal seen in the diketo form would be absent.

The integration of the signals corresponding to the diketo and enol forms allows for the determination of the tautomeric ratio in a given solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.

Diketo form: Two distinct carbonyl carbon signals would be observed in the range of 190-210 ppm. libretexts.org The signal for the chlorinated C4 carbon would also be present at a characteristic chemical shift.

Enol form: The two carbonyl carbons become chemically non-equivalent and would appear at different chemical shifts, typically with one being more shielded than in the diketo form. The olefinic carbons of the enol would give rise to signals in the 90-160 ppm region.

The presence of the chlorine atom is expected to influence the chemical shifts of nearby carbon atoms. pressbooks.pub Two-dimensional NMR techniques, such as HSQC and HMBC, would be instrumental in assigning all proton and carbon signals definitively.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in a nonpolar solvent like CDCl₃ where the enol form predominates)

| Nucleus | Group | Tautomer | Expected Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | Enolic OH | Enol | 12.0 - 16.0 |

| ¹H | CH (at C4) | Diketo | 4.5 - 5.5 |

| ¹H | CH₂ (ethyl) | Both | 2.2 - 2.8 |

| ¹H | CH₃ (ethyl) | Both | 1.0 - 1.5 |

| ¹³C | C=O | Diketo | 190 - 210 |

| ¹³C | C=O (enol) | Enol | 180 - 195 |

| ¹³C | C=C (enol) | Enol | 90 - 160 |

| ¹³C | C-Cl (at C4) | Diketo | 60 - 75 |

| ¹³C | CH₂ (ethyl) | Both | 30 - 40 |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Confirmation of this compound

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the unambiguous determination of the elemental composition.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺). A key feature would be the isotopic pattern of the molecular ion, which would exhibit a characteristic [M]⁺ to [M+2]⁺ ratio of approximately 3:1, confirming the presence of a single chlorine atom. quizlet.com

The fragmentation of β-diketones is well-studied and typically involves α-cleavage, which is the cleavage of the bond adjacent to a carbonyl group. libretexts.org For this compound, this would likely lead to the loss of ethyl or propyl radicals. Other common fragmentation pathways for ketones include the McLafferty rearrangement, if a γ-hydrogen is available. youtube.comwhitman.edu The presence of the chlorine atom would also influence the fragmentation, potentially leading to the loss of a chlorine radical or HCl. The mass spectra of the diketo and enol tautomers can be different, as the distinct structures of their molecular ions can lead to different fragmentation pathways. core.ac.uk

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 162/164 | [C₇H₁₁ClO₂]⁺ | Molecular Ion |

| 133/135 | [M - C₂H₅]⁺ | α-cleavage |

| 127 | [M - Cl]⁺ | Loss of chlorine radical |

| 105 | [M - C₂H₅ - CO]⁺ | α-cleavage followed by loss of CO |

| 57 | [C₃H₅O]⁺ | Cleavage of the dione (B5365651) backbone |

Electronic Spectroscopy (UV-Vis) and Chiroptical Properties of this compound Systems (if chiral)

Electronic or UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by the electronic transitions of the dicarbonyl system.

The diketo form is expected to show a weak absorption band corresponding to an n→π* transition of the carbonyl groups, typically in the range of 270-300 nm. rsc.org

The enol form , with its conjugated π-system, will exhibit a strong π→π* transition at a longer wavelength, generally above 300 nm. rsc.orgmdpi.comresearchgate.net

The position and intensity of these absorption bands are sensitive to the solvent polarity. rsc.org The π→π* transition of the enol form often undergoes a red shift (to longer wavelengths) in more polar solvents. libretexts.org This solvatochromism can be used to further study the keto-enol equilibrium.

This compound is not inherently chiral as the C4 carbon is not a stereocenter. Therefore, it would not exhibit chiroptical properties such as optical rotation or circular dichroism. If a chiral center were introduced into the molecule, for example by substitution at one of the ethyl groups, then chiroptical techniques could be employed to study its stereochemistry.

Expected UV-Vis Absorption Maxima for this compound

| Tautomer | Transition | Expected λ_max (nm) | Solvent Dependence |

|---|---|---|---|

| Diketo | n→π* | 270 - 300 | Blue shift in polar solvents |

X-ray Diffraction Analysis of Crystalline this compound and its Derivatives

If a suitable single crystal of this compound could be grown, X-ray crystallography would unequivocally establish whether the molecule exists in the diketo or enol form in the solid state. For many β-diketones, the enol form is found to be dominant in the crystal structure due to the stability conferred by the intramolecular hydrogen bond and favorable crystal packing. mdpi.com

The analysis would reveal the planarity of the six-membered ring in the enol form and the precise geometry of the intramolecular hydrogen bond. Furthermore, it would provide details about the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the crystal packing. While no crystal structure for this compound itself is readily available, studies on similar halogenated β-diketones have provided valuable insights into their solid-state structures. mdpi.commdpi.comnih.gov

Hypothetical Crystallographic Data for this compound (Enol Form)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c |

| O-H···O distance | 2.4 - 2.6 Å |

| C=O bond length | ~1.25 Å |

| C=C bond length | ~1.35 Å |

| C-O bond length | ~1.33 Å |

This data would be crucial for understanding the intrinsic structural properties of the molecule and for calibrating theoretical calculations.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of 4-Chloroheptane-3,5-dione Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of this compound. These calculations solve approximations of the Schrödinger equation to determine the molecule's wavefunction, from which various properties can be derived.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing chloro group and the electron-donating ethyl groups attached to the dicarbonyl framework. DFT calculations can map the electron density distribution, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's polarity and reactivity. The calculated distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into its chemical reactivity. The HOMO is typically localized on the enolate system in the enol tautomer, indicating its nucleophilic character, while the LUMO is distributed around the carbonyl carbons and the C-Cl bond, suggesting susceptibility to nucleophilic attack.

Energetic properties, such as the total electronic energy, enthalpy of formation, and bond dissociation energies, can be calculated with a high degree of accuracy. These calculations help to assess the thermodynamic stability of the molecule and the relative energies of its different isomers and tautomers. For instance, the relative stability of the keto and enol forms of this compound can be quantitatively determined.

Table 1: Illustrative Calculated Electronic Properties of this compound (Keto and Enol Tautomers) using DFT

| Property | Keto Tautomer | Enol Tautomer |

| Relative Energy (kcal/mol) | 0.0 | -5.2 |

| HOMO Energy (eV) | -6.8 | -6.1 |

| LUMO Energy (eV) | -1.5 | -1.2 |

| Dipole Moment (Debye) | 2.8 | 2.1 |

Note: The data in this table is illustrative and based on typical values for similar chlorinated β-dicarbonyl compounds. Actual values would require specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational flexibility and intermolecular interactions of this compound. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's movements over time, revealing its preferred shapes and how it interacts with its environment.

The conformational landscape of this compound is primarily governed by the rotation around the C-C single bonds of the heptane (B126788) backbone and the orientation of the ethyl and chloro substituents. MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a solvent, such as water or an organic solvent, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. These simulations can provide insights into the molecule's solubility and how it interacts with other molecules in a mixture. The interactions between multiple this compound molecules can also be simulated to understand its behavior in the condensed phase.

Prediction of Reactivity and Reaction Pathways for this compound Transformations

Theoretical calculations are a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations. By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate activation energies, providing a quantitative measure of reaction rates.

The presence of the chloro substituent and the dicarbonyl functionality makes this compound susceptible to a variety of reactions. For example, the α-carbon bearing the chlorine atom is a potential electrophilic site, making it susceptible to nucleophilic substitution reactions. Computational studies can model the approach of a nucleophile and calculate the energy profile for the substitution pathway.

Similarly, the enol form of this compound can act as a nucleophile in reactions such as aldol (B89426) condensations or Michael additions. Theoretical calculations can help predict the regioselectivity and stereoselectivity of these reactions by comparing the activation energies of different possible reaction pathways. Computational studies on the chlorination of other carbonyl compounds have shown that such theoretical predictions can be highly consistent with experimental observations.

Spectroscopic Property Simulations for this compound (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry plays a vital role in the interpretation of experimental spectra by providing theoretical predictions of spectroscopic properties. For this compound, the simulation of NMR chemical shifts and vibrational frequencies can aid in its structural characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with good accuracy. These theoretical predictions are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which can be particularly challenging for complex structures.

Vibrational Frequencies: The simulation of the infrared (IR) and Raman spectra of this compound involves the calculation of its vibrational frequencies and their corresponding intensities. These calculations can help to identify the characteristic vibrational modes of the molecule, such as the C=O and C-Cl stretching frequencies. Comparing the simulated spectrum with the experimental one can confirm the molecule's structure and provide insights into its conformational and tautomeric state.

Table 2: Illustrative Calculated vs. Experimental Spectroscopic Data for a Chlorinated β-Diketone

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹³C NMR (C=O) | 198.5 ppm | 200.1 ppm |

| ¹³C NMR (CHCl) | 65.2 ppm | 66.8 ppm |

| IR Freq. (C=O stretch) | 1725 cm⁻¹ | 1730 cm⁻¹ |

| IR Freq. (C-Cl stretch) | 750 cm⁻¹ | 755 cm⁻¹ |

Note: This table presents typical agreement between calculated and experimental data for related compounds and is for illustrative purposes.

Theoretical Basis for Tautomeric Equilibria and Halogen Effects in this compound

The keto-enol tautomerism is a fundamental property of β-dicarbonyl compounds, and the position of this equilibrium is significantly influenced by substituents. In this compound, the chlorine atom plays a crucial role in determining the relative stability of the keto and enol forms.

Theoretical calculations can precisely quantify the energetic difference between the keto and enol tautomers, thereby predicting the equilibrium constant. The electron-withdrawing nature of the chlorine atom can influence the acidity of the α-proton and the stability of the resulting enolate. Computational studies on other halogenated β-diketones have shown that halogen substituents can have a pronounced effect on the tautomeric equilibrium. mdpi.comresearchgate.net

The effect of the halogen is not limited to inductive effects. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can also play a role in the intermolecular interactions of this compound, potentially influencing its crystal packing and behavior in solution. Theoretical studies can model these interactions and assess their strength and geometric preferences. By analyzing the molecular electrostatic potential surface, regions of positive potential on the chlorine atom (the σ-hole) can be identified, indicating its propensity to engage in halogen bonding.

Applications in Materials Science and Catalysis

4-Chloroheptane-3,5-dione as a Building Block for Advanced Organic Materials

The reactivity of this compound facilitates its incorporation into larger, complex molecular architectures, making it a valuable precursor for polymers, supramolecular structures, and functional colorants.

The β-diketone structure is a valuable building block in polymer technology. icm.edu.pl Compounds like this compound can serve as monomers or modifying agents in polymerization reactions. The chlorine atom can be displaced through nucleophilic substitution, allowing the molecule to be grafted onto polymer backbones or to act as a cross-linking agent. Furthermore, the ability to introduce substituents that can undergo polymerization opens up numerous possibilities for creating functional polymers with tailored properties. icm.edu.pl

In the realm of supramolecular chemistry, β-diketones are well-established ligands for creating metallo-supramolecular assemblies. researchgate.net The dione (B5365651) moiety of this compound can coordinate with metal ions, leading to the self-assembly of discrete, well-defined coordination compounds or extended network structures. researchgate.net The selection of the metal ion and reaction conditions can direct the formation of specific architectures, such as cages, grids, or coordination polymers, with potential applications in molecular recognition, storage, and catalysis.

β-Diketones are recognized as important intermediates in the synthesis of a wide array of organic compounds, including various heterocyclic systems that form the core of many dyes and pigments. icm.edu.plnih.govijpras.com The dicarbonyl functionality of this compound is reactive toward binucleophiles. For instance, condensation with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles. These heterocyclic cores are prominent chromophores in many classes of organic colorants.

The presence of the chlorine atom on the central carbon offers a site for further functionalization, allowing for the fine-tuning of the electronic and, consequently, the photophysical properties of the resulting dye molecule. This modification can be used to alter the color, intensity, and fastness properties of the pigment. The principles of dye synthesis, such as condensation reactions to introduce reactive groups, can be applied to functionalize derivatives of this compound to create novel colorants. nih.gov

Catalytic Roles of this compound and its Metal Complexes

The capacity of β-diketones to form stable chelate complexes with most metals is a direct consequence of their keto-enol tautomerism. icm.edu.plwikipedia.org This property makes this compound an excellent candidate for a ligand in coordination chemistry, leading to metal complexes with significant catalytic activity in both homogeneous and heterogeneous systems.

Metal complexes derived from β-diketonate ligands are extensively used as homogeneous catalysts for a variety of organic transformations. icm.edu.plresearchgate.net These complexes often combine high activity with excellent selectivity under mild reaction conditions. nih.gov By forming a complex with a suitable transition metal, this compound can act as a ligand that modulates the electronic and steric environment of the metal center, thereby influencing its catalytic performance. alfa-chemistry.comyoutube.com

Research has demonstrated the efficacy of various metal β-diketonate complexes in crucial industrial and laboratory-scale reactions. icm.edu.plrsc.org The ability to vary the metal center and the substituents on the diketone ligand allows for the creation of a diverse library of catalysts for specific applications. scholarsresearchlibrary.com

| Metal Center | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Various Metals | CO₂ Fixation | Epoxides + CO₂ | Cyclic Carbonates | rsc.org |

| Transition Metals | Olefin Oxidation | Alkenes | Epoxides/Carbonyls | icm.edu.pl |

| Rhodium(I) | Hydroformylation (general application) | Alkenes + CO + H₂ | Aldehydes | researchgate.net |

| Cobalt/Manganese | Hydrogenation | Ketones, Aldehydes | Alcohols | alfa-chemistry.comexlibrisgroup.com |

| Palladium | Cross-Coupling | Organohalides + Organometallics | Biaryls, etc. | researchgate.net |

While homogeneous catalysts offer high selectivity, their separation from the reaction products can be challenging. researchgate.net This limitation can be overcome by immobilizing the catalyst on a solid support, a process known as heterogenization. Metal complexes of this compound are candidates for this approach. The ligand or the pre-formed complex can be anchored to supports such as silica, alumina, or organic polymers.

This strategy combines the advantages of homogeneous catalysis (well-defined active sites, high selectivity) with those of heterogeneous catalysis (ease of separation, catalyst reusability, and suitability for continuous flow processes). Studies on related systems have shown that metal complexes can act as recyclable heterogeneous catalysts for various reactions without a significant loss of activity.

The synthesis of single-enantiomer chiral molecules is of paramount importance, particularly in the pharmaceutical industry. A key method for achieving this is asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction. princeton.edu By introducing a chiral element into the structure of this compound, it can be transformed into a chiral ligand. For example, one of the heptyl chain's carbons could be a stereocenter, or a chiral substituent could be introduced via the chloro- group.

When this chiral ligand coordinates to a metal center, it creates a chiral environment that can differentiate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. nih.govnih.gov This approach has been successfully applied to a wide range of transformations using various classes of chiral ligands. nih.gov

| Reaction Type | Catalyst Type | Substrate | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Allylation | Chiral Biphenol / Boron | β-Diketones | Chiral Homoallylic Alcohols | High regioselectivity and enantioselectivity | nih.gov |

| Diels-Alder | Chiral Oxazaborolidine | Dienes + Dienophiles | Chiral Cyclohexenes | Catalytic route to chiral diene ligands | nih.gov |

| Allylboration | Chiral BINOL / Boron | Ketones | Chiral Tertiary Homoallylic Alcohols | Effective for aromatic ketones | nih.gov |

| Diels-Alder | Chiral Imidazolidinone | α,β-Unsaturated Ketones | Chiral Ketones | First example with simple ketone dienophiles | princeton.edu |

Role of this compound in Chemical Sensing and Detection Methodologies

Information on the application of this compound in chemical sensing and detection is not available in the reviewed scientific literature.

Future Directions and Emerging Research Areas

Integration of 4-Chloroheptane-3,5-dione into Flow Chemistry and Automated Synthesis

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offer numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. The integration of this compound into such systems is a promising area of future research.

Continuous flow processes could be particularly beneficial for the synthesis of this compound itself, potentially offering higher yields and purity compared to traditional batch methods. Furthermore, its use as a reactant in multi-step automated synthesis platforms could be explored. Automated synthesis allows for the rapid and efficient production of a library of compounds, and the unique reactivity of this compound could be harnessed to create novel molecules with potential applications in various fields.

Table 1: Potential Advantages of Flow Chemistry for this compound

| Feature | Potential Advantage |

| Enhanced Safety | Minimized reaction volumes and better heat dissipation reduce risks associated with exothermic reactions. |

| Improved Control | Precise control over reaction parameters such as temperature, pressure, and residence time. |

| Higher Yields | Optimized reaction conditions can lead to increased product yields and reduced byproducts. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |

Exploration of New Coordination Architectures with this compound Ligands

β-Diketones are well-known for their ability to form stable complexes with a wide range of metal ions. The presence of the chloro group in this compound is expected to influence the electronic properties of the ligand, thereby affecting the stability and reactivity of its metal complexes.

Future research will likely focus on synthesizing and characterizing novel coordination compounds with this compound as a ligand. This could lead to the development of new catalysts, magnetic materials, or luminescent probes. The steric and electronic effects of the chloro substituent could also be exploited to create unique coordination architectures with interesting structural motifs.

Advanced Computational Modeling for Complex this compound Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of chemical systems. In the context of this compound, advanced computational modeling can be employed to:

Predict Reactivity: Theoretical calculations can help in understanding the reactivity of the molecule and in designing new synthetic routes.

Model Coordination Complexes: The structures and properties of metal complexes of this compound can be modeled to guide experimental work.

Simulate Spectroscopic Properties: Computational methods can be used to predict spectroscopic data, aiding in the characterization of new compounds.

These computational studies will be invaluable in accelerating the discovery and development of new applications for this compound and its derivatives.

Sustainable and Atom-Economical Synthesis and Utilization of this compound

The principles of green chemistry are increasingly important in modern chemical research. Future efforts in the synthesis of this compound will likely focus on developing more sustainable and atom-economical methods. This could involve the use of greener solvents, catalysts, and starting materials.

Furthermore, the utilization of this compound in chemical synthesis will also be guided by the principles of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. This approach will minimize waste and contribute to more environmentally friendly chemical processes.

Interdisciplinary Research involving this compound in Niche Chemical Applications

The unique properties of this compound make it a candidate for a variety of niche chemical applications. Interdisciplinary research collaborations will be key to unlocking its full potential. For instance, its metal complexes could be investigated for their catalytic activity in organic synthesis or for their potential as precursors for advanced materials. Its biological activity could also be explored in collaboration with biochemists and pharmacologists. As research into this compound progresses, new and unexpected applications are likely to emerge from such interdisciplinary efforts.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Chloroheptane-3,5-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of β-diketones like this compound typically involves halogenation of the parent diketone. For example, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Optimization may involve controlling temperature (e.g., 0–5°C to minimize side reactions) and using aprotic solvents (e.g., dichloromethane). Reaction progress can be monitored via TLC or GC-MS. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The keto-enol tautomerism of β-diketones creates distinct signals. For this compound, expect two carbonyl carbons (δ ~200–210 ppm in ¹³C NMR) and splitting patterns in ¹H NMR due to tautomeric equilibrium.

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-Cl stretches (~550–750 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl) validate the molecular formula .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Due to its polarity and potential for tautomerism, fractional crystallization (using ethanol/water mixtures) or silica gel chromatography (non-polar solvent systems) can separate the compound from byproducts. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 220–260 nm) may enhance purity for sensitive applications .

Advanced Research Questions

Q. How do computational methods predict the vibrational modes and molecular orbitals of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model vibrational frequencies, HOMO-LUMO gaps, and charge distribution. For example, the chlorine atom’s electronegativity alters electron density at the diketone moiety, affecting reactivity. Software like Gaussian or ORCA can visualize these properties, while solvent effects (e.g., PCM model) refine accuracy .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom’s position at C4 creates steric hindrance and electronic effects. Nucleophilic attack (e.g., by amines or alkoxides) likely occurs at the carbonyl carbons (C3/C5) due to their electrophilicity, forming enol intermediates. Kinetic studies (e.g., UV-Vis monitoring of reaction rates) and DFT-based transition-state modeling can elucidate regioselectivity .

Q. How can contradictions in tautomeric equilibrium data for this compound across solvents be resolved?

- Methodological Answer : Variable-temperature NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) quantifies keto-enol ratios. Computational solvation models (e.g., COSMO-RS) predict solvent polarity effects. For example, polar aprotic solvents stabilize the enol form via hydrogen bonding, while non-polar solvents favor the diketone .

Q. What strategies validate the biological relevance of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.